N-(4-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
CAS No.: 1251544-12-3
Cat. No.: VC6835344
Molecular Formula: C20H22N4O2S
Molecular Weight: 382.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251544-12-3 |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 382.48 |
| IUPAC Name | N-(4-methylphenyl)-2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H22N4O2S/c1-14-4-6-16(7-5-14)21-18(25)13-24-10-8-15(9-11-24)20-22-19(23-26-20)17-3-2-12-27-17/h2-7,12,15H,8-11,13H2,1H3,(H,21,25) |
| Standard InChI Key | RORRQBITRUSRHE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CS4 |
Introduction
N-(4-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound that incorporates various functional groups, including a piperidine ring, an oxadiazole ring, and a thiophene ring. This compound is of interest due to its potential pharmacological properties, which can be inferred from its structural components.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including the formation of the oxadiazole ring and the attachment of the thiophene and piperidine moieties. Common methods might involve condensation reactions and alkylation steps.
Potential Pharmacological Applications
While specific data on N-(4-methylphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is limited, compounds with similar structures have shown potential in various therapeutic areas:
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Anticonvulsant Activity: Some derivatives with piperidine and oxadiazole rings have been explored for anticonvulsant properties .
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Anti-inflammatory Activity: Thiophene-containing compounds have been studied for their anti-inflammatory effects .
Research Findings and Future Directions
Given the lack of specific research on this compound, future studies could focus on its synthesis optimization, pharmacokinetic profiling, and in vitro/in vivo efficacy testing. The presence of diverse functional groups suggests potential interactions with various biological targets.
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